molecular formula C13H10N2O B13869824 6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile

6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile

Cat. No.: B13869824
M. Wt: 210.23 g/mol
InChI Key: HRZCNOLTAVDNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by oxidation. The Fischer indole synthesis is a common method used to prepare the tetrahydrocarbazole core . The reaction conditions often include the use of acidic catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using oxidizing agents like selenium dioxide or hydrogen peroxide . These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the tetrahydrocarbazole core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a carbonyl and a nitrile group. This combination of functional groups contributes to its diverse reactivity and potential biological activities .

Properties

IUPAC Name

6-oxo-5,7,8,9-tetrahydrocarbazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-7-8-1-3-12-10(5-8)11-6-9(16)2-4-13(11)15-12/h1,3,5,15H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZCNOLTAVDNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C3=C(N2)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.